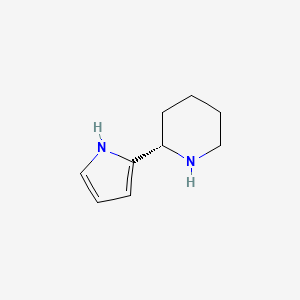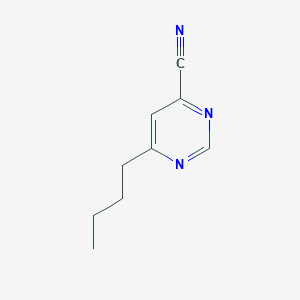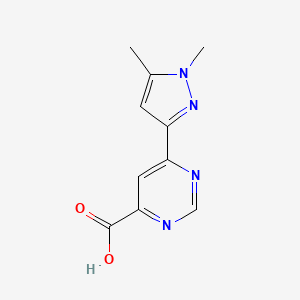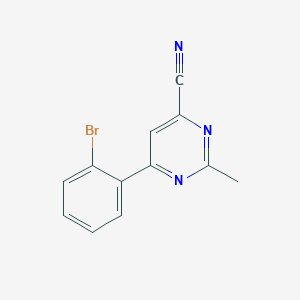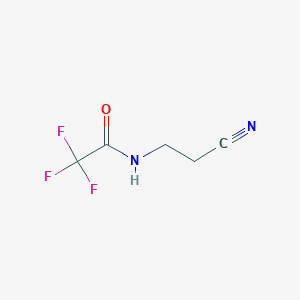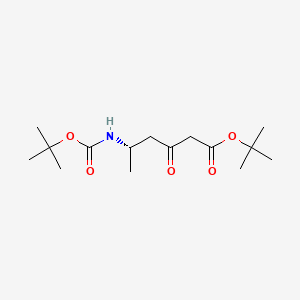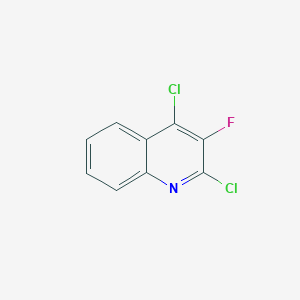
2,4-Dichloro-3-fluoroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-3-fluoroquinoline is a fluorinated quinoline derivative. Quinolines are nitrogen-containing heterocyclic compounds that have been widely studied due to their diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and provides unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3-fluoroquinoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,4-dichloroaniline with fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a solvent such as acetonitrile and a catalyst like phosphorus oxychloride. The mixture is heated to reflux, and the progress of the reaction is monitored using thin-layer chromatography. After completion, the reaction mixture is cooled, and the product is extracted and purified through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-3-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents to form complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium or nickel catalysts in the presence of ligands and base.
Major Products
The major products formed from these reactions include various substituted quinolines, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
2,4-Dichloro-3-fluoroquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antibacterial, antiviral, and anticancer activities.
Biological Studies: The compound is studied for its enzyme inhibition properties and its potential as a therapeutic agent.
Material Science: It is used in the development of liquid crystals and other advanced materials.
Agriculture: Some derivatives are explored for their use as agrochemicals
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-3-fluoroquinoline involves its interaction with specific molecular targets. For instance, in antibacterial applications, it targets bacterial enzymes such as DNA gyrase and topoisomerase IV. By binding to these enzymes, it stabilizes the enzyme-DNA complex, leading to the inhibition of DNA replication and ultimately causing bacterial cell death . The exact pathways and molecular interactions can vary depending on the specific application and target organism.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichloroquinoline
- 3-Fluoroquinoline
- 2,4-Dichloro-6-fluoroquinoline
Uniqueness
2,4-Dichloro-3-fluoroquinoline is unique due to the specific positioning of the chlorine and fluorine atoms on the quinoline ring. This unique arrangement can result in distinct biological activities and chemical reactivity compared to other similar compounds. For example, the presence of both chlorine and fluorine atoms can enhance its lipophilicity and membrane permeability, making it a valuable scaffold in drug design .
Propiedades
Fórmula molecular |
C9H4Cl2FN |
|---|---|
Peso molecular |
216.04 g/mol |
Nombre IUPAC |
2,4-dichloro-3-fluoroquinoline |
InChI |
InChI=1S/C9H4Cl2FN/c10-7-5-3-1-2-4-6(5)13-9(11)8(7)12/h1-4H |
Clave InChI |
JLOYSCCPRSAORG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(C(=N2)Cl)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


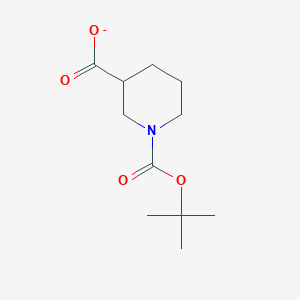
![1-(2-Methylpropyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14887094.png)
![2-Propyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pentan-1-ol](/img/structure/B14887111.png)
